molecular formula C20H28N2O5 B6664937 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid

4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid

Cat. No.: B6664937
M. Wt: 376.4 g/mol
InChI Key: BSNMXKQJOLHIRI-UHFFFAOYSA-N
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Description

4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid is a synthetic organic compound featuring a piperidine ring, a phenoxy group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

    Formation of the Amide Bond: The amide bond between the piperidine ring and the pentanoic acid is formed through condensation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final compound is assembled by linking the phenoxypropanoyl group to the piperidine ring and then attaching the pentanoic acid moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or other phenols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, this compound has potential applications in drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group can engage in specific binding interactions, while the amide and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of pentanoic acid.

    4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]hexanoic acid: Similar structure but with a hexanoic acid moiety.

    N-Phenylpiperidine-3-carboxamide: Lacks the phenoxypropanoyl group but retains the piperidine and amide functionalities.

Uniqueness

4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxy group, in particular, distinguishes it from many other piperidine derivatives, providing unique opportunities for chemical modifications and interactions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

4-[[1-(3-phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-15(9-10-19(24)25)21-20(26)16-6-5-12-22(14-16)18(23)11-13-27-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMXKQJOLHIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)C1CCCN(C1)C(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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